molecular formula C11H10O3 B14167365 3-Benzoyldihydro-2(3H)-furanone CAS No. 21034-21-9

3-Benzoyldihydro-2(3H)-furanone

Cat. No.: B14167365
CAS No.: 21034-21-9
M. Wt: 190.19 g/mol
InChI Key: RMBQKTUTSBSOPP-UHFFFAOYSA-N
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Description

3-Benzoyldihydro-2(3H)-furanone is an organic compound belonging to the class of furanones. It is characterized by a benzoyl group attached to a dihydrofuranone ring. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzoyldihydro-2(3H)-furanone typically involves the reaction of benzoyl chloride with dihydrofuranone under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the compound.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and high yield. The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Benzoyldihydro-2(3H)-furanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group, resulting in the formation of alcohols.

    Substitution: The benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products:

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Various substituted furanones depending on the nucleophile used.

Scientific Research Applications

3-Benzoyldihydro-2(3H)-furanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-Benzoyldihydro-2(3H)-furanone involves its interaction with specific molecular targets and pathways. The benzoyl group can interact with enzymes and receptors, modulating their activity. The dihydrofuranone ring can also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

    3-Benzoyl-4-hydroxy-2(3H)-furanone: Similar structure with an additional hydroxyl group.

    3-Benzoyl-2(3H)-pyranone: Similar structure with a pyranone ring instead of a furanone ring.

Uniqueness: 3-Benzoyldihydro-2(3H)-furanone is unique due to its specific reactivity and the presence of both a benzoyl group and a dihydrofuranone ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound in various applications.

Properties

CAS No.

21034-21-9

Molecular Formula

C11H10O3

Molecular Weight

190.19 g/mol

IUPAC Name

3-benzoyloxolan-2-one

InChI

InChI=1S/C11H10O3/c12-10(8-4-2-1-3-5-8)9-6-7-14-11(9)13/h1-5,9H,6-7H2

InChI Key

RMBQKTUTSBSOPP-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)C1C(=O)C2=CC=CC=C2

Origin of Product

United States

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